Toluene, alpha-fluoro-

Description

"Toluene, alpha-fluoro-" refers to a toluene derivative where one hydrogen atom on the methyl group (the α-carbon) is substituted with fluorine. Its structure is C₆H₅-CH₂F, distinguishing it from ring-fluorinated toluenes (e.g., 2-fluorotoluene) and fully fluorinated analogs like benzotrifluoride (C₆H₅-CF₃). Fluorination at the α-position significantly alters electronic and steric properties, impacting chemical stability, boiling points, and applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

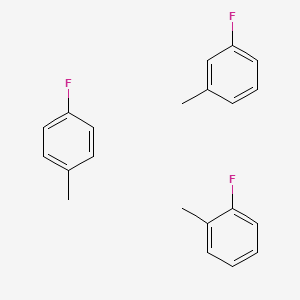

1-fluoro-2-methylbenzene;1-fluoro-3-methylbenzene;1-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7F/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6;1-6-4-2-3-5-7(6)8/h3*2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIPLJORCYDMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)F.CC1=CC(=CC=C1)F.CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorotoluenes appears as a colorless liquid with a benzene-like odor. Mixture of three isomers. Insoluble in water and about the same density as water. May irritate skin and eyes. Used to make plastics. | |

| Record name | FLUOROTOLUENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25496-08-6 | |

| Record name | FLUOROTOLUENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, fluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025496086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Toluene, alpha-fluoro- can be achieved through various synthetic routes. One common method involves the electrophilic fluorination of toluene using fluorinating agents such as Selectfluor. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature. Another method involves the use of electrochemical fluorination, where toluene is subjected to electrolysis in the presence of hydrogen fluoride .

Industrial Production Methods: Industrial production of Toluene, alpha-fluoro- often employs the Simons’ process, which involves the electrochemical fluorination of toluene in anhydrous hydrogen fluoride using nickel electrodes. This method is efficient for producing perfluorinated compounds and is widely used in the industry .

Chemical Reactions Analysis

General Reactivity

α-Fluorotoluene participates in chemical reactions typical of aromatic compounds, including electrophilic substitution reactions. The electronegative fluorine atom modifies the electron density on the aromatic ring, influencing reactivity patterns and stabilizing carbocation intermediates formed during these reactions.

Reactions with Fluoride Anion

α-Fluorotoluene can react with a fluoride anion (F-) in the gas phase. The reaction thermochemistry data for this process has been compiled :

Reaction Thermochemistry Data

| Quantity | Value | Units | Method | Reference | Comment |

|---|---|---|---|---|---|

| Δ rH° | 102 | kJ/mol | ICR | Larson and McMahon, 1983 | gas phase; switching reaction(F-)H2O, Entropy change calculated or estimated; Arshadi, Yamdagni, et al., 1970 |

| Δ rS° | 111 | J/mol*K | N/A | Larson and McMahon, 1983 | gas phase; switching reaction(F-)H2O, Entropy change calculated or estimated; Arshadi, Yamdagni, et al., 1970 |

This reaction can also lead to clustering reactions .

Induction of Toluene Dioxygenase

α-Fluorotoluene, as well as other fluorinated compounds, can induce toluene dioxygenase (TDO) activity in microorganisms like Pseudomonas putida . Toluene dioxygenase is an enzyme that initiates the catabolic assimilation of benzenoid hydrocarbons . Fluorinated compounds can induce TDO, sometimes to a greater extent than compounds serving as growth substrates .

A high-throughput assay has been developed to measure TDO activity based on the enzyme's oxidation of an indole substrate to a fluorescent species, indoxyl . This assay can determine the varying levels of TDO induction in P. putida cells previously induced with toluene or other compounds .

Electrophilic Aromatic Substitution

The mechanism of action for reactions involving α-fluorotoluene typically follows standard pathways for electrophilic aromatic substitution. The presence of the electronegative fluorine atom modifies the electron density on the aromatic ring, which can stabilize carbocation intermediates formed during these reactions.

Catalytic Concerted SNAr Reactions

Fluoroarenes, including derivatives of α-fluorotoluene, can undergo catalytic concerted SNAr (Substitution, Nucleophilic Aromatic) reactions . These reactions can be catalyzed by organic superbases like t-Bu-P4, with molecular sieves used to trap the generated HF . Density Functional Theory (DFT) calculations suggest that the nucleophile attack and fluorine elimination occur synchronously in the transition state, supporting the involvement of the CSNAr reaction mechanism .

Enantioselective Fluorination

Chiral primary amine catalysts have been developed for the enantioselective fluorination of α-branched aldehydes, using toluene as a solvent . These catalysts can induce high enantioselectivity in the fluorination process .

Other Reactions and Considerations

-

Radical Reactions: Selectfluor can be used in radical reactions involving α-fluorotoluene derivatives, where a radical chain mechanism may be operative .

-

Safety: Toluene is a volatile and flammable solvent, so caution should be exercised when handling α-fluorotoluene. Work should be conducted in well-ventilated areas or fume hoods, away from open flames or ignition sources .

Scientific Research Applications

Toluene, alpha-fluoro- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.

Biology: The compound is studied for its potential biological activity and its effects on biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: Toluene, alpha-fluoro- is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of Toluene, alpha-fluoro- involves the interaction of the fluorine atom with various molecular targets. The electronegativity of fluorine can influence the electron density of the aromatic ring, affecting its reactivity. In biological systems, the compound can interact with enzymes and receptors, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data

Thermal and Chemical Stability

- Benzotrifluoride : Decomposes at >400°C, releasing HF. Its stability under acidic conditions makes it suitable for catalytic applications .

- 2-Fluorotoluene : Stable under ambient conditions but susceptible to electrophilic aromatic substitution at the meta position due to fluorine's ortho/para-directing effects .

Table 2: Stability Under Oxidative Conditions

| Compound | Oxidation Resistance | Key Degradation Pathway |

|---|---|---|

| Toluene | Low | Forms benzoic acid |

| Benzotrifluoride | High | Minimal oxidation; HF release |

| Benzyl Chloride | Moderate | Hydrolysis to benzyl alcohol |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing toluene, alpha-fluoro- with high purity for laboratory use?

- Methodological Answer : Alpha-fluoro-toluene synthesis typically involves direct fluorination of toluene derivatives using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). For example, electrophilic aromatic substitution under controlled conditions (e.g., low temperature, inert atmosphere) can minimize side reactions. Post-synthesis purification via fractional distillation or preparative GC is critical to isolate the target compound. Characterization should include NMR (to confirm fluorine substitution at the alpha position) and GC-MS for purity validation .

Q. How can researchers distinguish alpha-fluoro-toluene from structurally similar fluorinated aromatic compounds during analysis?

- Methodological Answer : Chromatographic techniques such as HPLC or GC with fluorine-specific detectors (e.g., ECD) are effective. Mass spectrometry fragmentation patterns (e.g., m/z ratios specific to CHCF) and NMR chemical shifts (typically -60 to -70 ppm for aryl-F) provide definitive identification. Cross-referencing with spectral libraries from authenticated standards (e.g., alpha,alpha,alpha-trifluorotoluene) is advised .

Q. What safety protocols are essential when handling alpha-fluoro-toluene in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for volatile fluorinated organics: use fume hoods, wear nitrile gloves, and employ respiratory protection if vapor concentrations exceed 1 ppm. Store in sealed, corrosion-resistant containers away from oxidizers. Emergency response plans should include neutralization protocols for spills (e.g., activated carbon absorption) and immediate medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in thermodynamic data (e.g., enthalpy of formation) for alpha-fluoro-toluene?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict thermodynamic properties and cross-validate experimental data. For example, discrepancies in vapor pressure measurements may arise from impurities; computational benchmarks against high-purity experimental datasets (e.g., Table 3 in ) help identify systematic errors. Collaborative replication studies across labs are recommended to address outliers .

Q. What advanced techniques optimize the detection of alpha-fluoro-toluene in environmental matrices with low concentrations?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity (detection limits <1 ppb). For aqueous samples, electrochemical sensors (e.g., ZnO/MgO/CrO nanofiber-modified electrodes) show promise (see Table 2 in ), achieving 95-102% recovery rates in seawater and industrial effluents. Isotope dilution mass spectrometry (IDMS) improves accuracy in complex matrices .

Q. How should researchers address conflicting reactivity data in fluorination reactions involving alpha-fluoro-toluene?

- Methodological Answer : Systematic kinetic studies under varying conditions (temperature, solvent polarity, catalyst load) can isolate rate-determining steps. For example, competing electrophilic vs. radical pathways may explain divergent product ratios. Use of deuterated analogs (e.g., CDCF) and in-situ FTIR monitoring helps track intermediate species. Meta-analyses of published datasets (e.g., comparing patent methods in with academic studies) identify consensus mechanisms .

Q. What strategies validate the biogenic origin of toluene derivatives, including alpha-fluoro-toluene, in environmental samples?

- Methodological Answer : Compound-specific isotope analysis (CSIA) of / and / ratios distinguishes biogenic vs. synthetic sources. For alpha-fluoro-toluene, absence of co-eluting biomarkers (e.g., plant-derived terpenes) and consistency with microbial degradation pathways (e.g., via Pseudomonas fluorescens) support biogenic claims. Secondary data reviews must include chromatogram audits for peak purity and artifact detection .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the photostability of alpha-fluoro-toluene under UV exposure?

- Methodological Answer : Use a solar simulator with calibrated UV intensity (e.g., 300-400 nm, 1.5 W/m²). Monitor degradation via HPLC-UV/Vis and track fluorine loss via ion chromatography. Control experiments with argon-purged samples isolate oxidative vs. photolytic pathways. Replicate trials (n ≥ 5) and ANOVA (as in ) ensure statistical robustness .

Q. What statistical approaches reconcile variability in toxicity studies of alpha-fluoro-toluene?

- Methodological Answer : Apply benchmark dose (BMD) modeling instead of NOAEL/LOAEL to account for dose-response curves (per NASA’s updated guidelines in ). Meta-regression of historical data (e.g., 1996 vs. 2024 studies) identifies covariates like exposure duration or species sensitivity. Use Bayesian hierarchical models to weight studies by sample size and methodological rigor .

Tables for Reference

| Parameter | Value | Source |

|---|---|---|

| Turbine Power (0.3 kg/s flow) | 43,440 W | , Table 3 |

| Sensor Recovery Rate (Seawater) | 98.5% | , Table 2 |

| NMR Shift | -64.2 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.